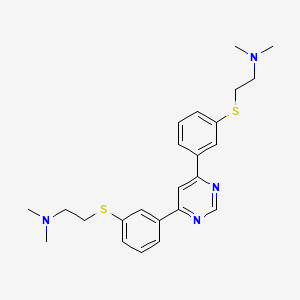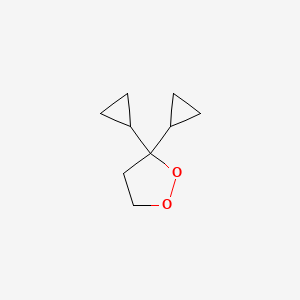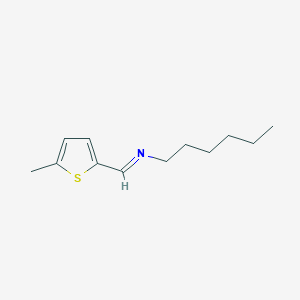![molecular formula C20H41NO2S2Sn B14285612 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate CAS No. 133938-48-4](/img/structure/B14285612.png)
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a stannyl group, which is a tin-containing moiety, making it an organotin compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with a stannylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin chloride: Another organotin compound with similar stannyl groups.
Diethylcarbamodithioic acid: Shares the carbamodithioate moiety with the compound.
Uniqueness
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is unique due to its combination of a stannyl group and a carbamodithioate moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other organotin compounds.
Propiedades
Número CAS |
133938-48-4 |
|---|---|
Fórmula molecular |
C20H41NO2S2Sn |
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
tributylstannyl 3-(diethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO2S2.3C4H9.Sn/c1-3-9(4-2)8(12)13-6-5-7(10)11;3*1-3-4-2;/h3-6H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
ZGHISMQVQDQTCX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCSC(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


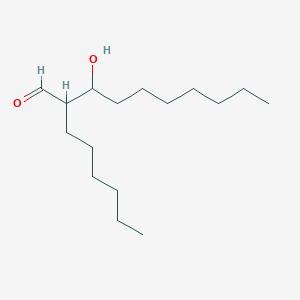

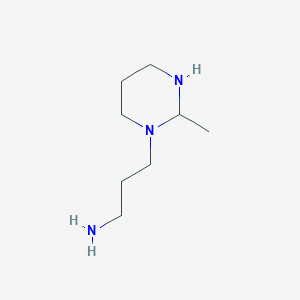
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
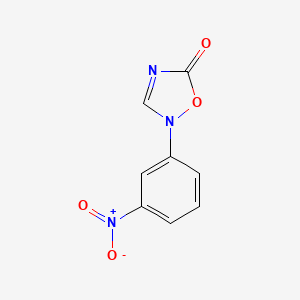
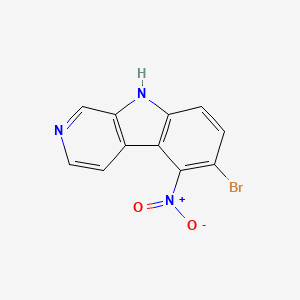
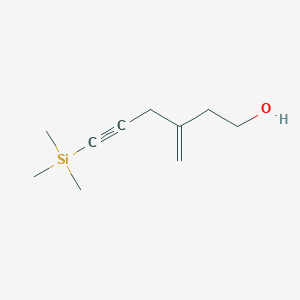
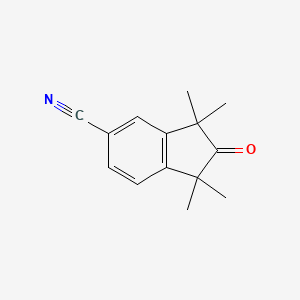

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
